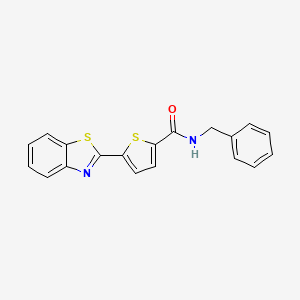

N-(2-methoxyethyl)-4-phenyl-1H-1,2,3-triazole-5-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the triazole ring, the attachment of the phenyl group, and the introduction of the carboxamide and 2-methoxyethyl groups . The exact methods would depend on the starting materials and the specific synthetic route chosen by the chemist.

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the triazole ring, the phenyl ring, and the carboxamide and 2-methoxyethyl groups . The arrangement of these groups in space would depend on the specific ways in which they are connected to each other.

Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the triazole ring, the phenyl ring, and the carboxamide and 2-methoxyethyl groups . The triazole ring is known to participate in various chemical reactions, especially those involving the nitrogen atoms. The phenyl ring could undergo electrophilic aromatic substitution reactions, and the carboxamide group could be involved in reactions with acids or bases .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be influenced by the presence of the triazole ring, the phenyl ring, and the carboxamide and 2-methoxyethyl groups .

Applications De Recherche Scientifique

Supramolecular Organization and Liquid Crystals

One significant area of research involving similar compounds is the study of supramolecular packing motifs, where compounds with structural features akin to N-(2-methoxyethyl)-4-phenyl-1H-1,2,3-triazole-5-carboxamide show potential in forming π-stacked rods encased in triply helical hydrogen-bonded amide strands. This novel mode of organization suggests potential applications in columnar liquid crystals, highlighting a new pathway for the development of advanced materials with unique electro-optical properties (Lightfoot, Mair, Pritchard, & Warren, 1999).

Synthetic Pathways and Chemical Interactions

Research on related 1H-1,2,3-triazole derivatives has focused on their synthesis and the exploration of their chemical interactions. For instance, studies have delved into the synthesis of 4-methyl-2-phenyl-N-(pyridin-2-yl) thiazole-5-carboxamide, highlighting the importance of the '5 atoms regulation' and the presence of a long chain capable of forming hydrogen bond donors or acceptors, which is crucial for the chemical activity of such compounds. This research outlines a rapid and high-yield synthetic route for target compounds, optimized through reduction and nucleophilic substitution reactions, potentially applicable to this compound derivatives (Chu, Rao, Zheng, & Xu, 2021).

Anticancer Potential

Derivatives of 1H-1,2,3-triazole have been synthesized and evaluated for their anticancer potential. For example, 2-phenylthiazole-4-carboxamide derivatives have shown significant cytotoxicity against human cancer cell lines, suggesting that modifications at the 4-position by a methoxy group improve activity against certain cancer cells. Such research indicates the potential of this compound and its derivatives in developing new anticancer agents (Aliabadi, Shamsa, Ostad, Emami, Shafiee, Davoodi, & Foroumadi, 2010).

Fluorescent Materials

Research into N-2-aryl-1,2,3-triazoles highlights the development of novel blue-emitting fluorophores, which are synthesized from 2-(5-amino-1H-benzimidazol-2-yl)-5-(N,N-diethylamino)phenol and amino-substituted naphthylsulphonic acids. The photophysical properties of these compounds, including absorption, emission, and quantum yields, suggest the potential of this compound derivatives in applications requiring blue and green fluorescent materials, such as in bioimaging and organic light-emitting diodes (OLEDs) (Padalkar, Lanke, Chemate, & Sekar, 2015).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

N-(2-methoxyethyl)-5-phenyl-2H-triazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N4O2/c1-18-8-7-13-12(17)11-10(14-16-15-11)9-5-3-2-4-6-9/h2-6H,7-8H2,1H3,(H,13,17)(H,14,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBJKWQOHEUBSTJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNC(=O)C1=NNN=C1C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2833928.png)

![9-(2,4-dimethoxyphenyl)-1,7-dimethyl-3-propyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2833929.png)

![2-(4-Chlorophenyl)-4-methyl-5-{[(4-toluidinocarbonyl)oxy]ethanimidoyl}-1,3-thiazole](/img/structure/B2833931.png)

![Ethyl 4-(4-fluorophenyl)-2-[[2-(4-methylquinolin-2-yl)sulfanylacetyl]amino]thiophene-3-carboxylate](/img/structure/B2833938.png)